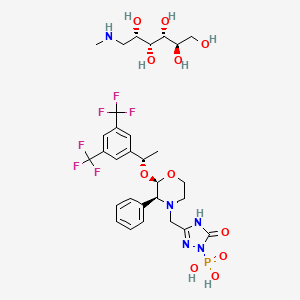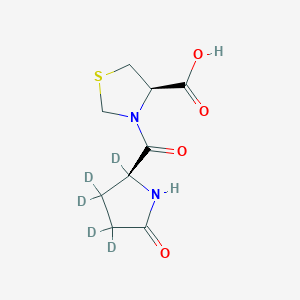
Pidotimod-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pidotimod-d5 is a synthetic dipeptide with immunomodulatory properties. It is a deuterated form of pidotimod, which is known for its ability to modulate the immune system. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of pidotimod, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pidotimod-d5 involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A green, one-pot synthesis method has been developed, which runs well at room temperature and involves a simple purification process . This method avoids the use of organic solvents and high temperatures, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis pathways. These methods often require the protection of functional groups and the use of organic solvents. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane . Other methods may use expensive metal ion resins and non-eco-friendly solvents like DMF .
Analyse Chemischer Reaktionen
Types of Reactions
Pidotimod-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
Pidotimod-d5 has a wide range of scientific research applications:
Chemistry: Used to study the stability and metabolic pathways of pidotimod.
Biology: Investigates the immunomodulatory effects on various cell types.
Medicine: Explores its potential in treating respiratory tract infections, asthma, and chronic obstructive pulmonary disease
Industry: Used in the development of new immunostimulant drugs and formulations.
Wirkmechanismus
Pidotimod-d5 modulates the immune system by affecting both innate and adaptive immunity. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These effects lead to an increase in toll-like receptor expression and the maturation of dendritic cells, which present antigens to naive T-helper cells. This results in a greater population of T-helper 1 cells, which mediate the immune response to pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An immunomodulatory drug used to treat parasitic worm infections and some autoimmune diseases.
Thymosin: A peptide hormone that modulates the immune system.
Isoprinosine: An immunostimulant used to treat viral infections.
Uniqueness of Pidotimod-d5
This compound is unique due to its deuterated form, which provides insights into the metabolic stability and pharmacokinetics of pidotimod. Its ability to modulate both innate and adaptive immunity makes it a valuable compound for research in immunology and respiratory diseases .
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D |
InChI-Schlüssel |
UUTKICFRNVKFRG-FHQFIPALSA-N |
Isomerische SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



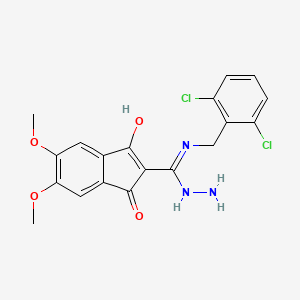
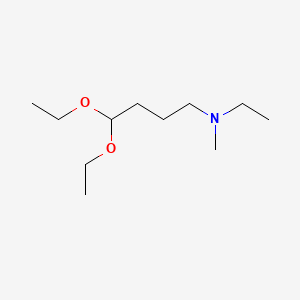
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
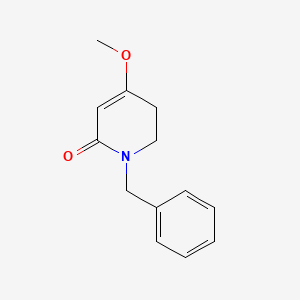


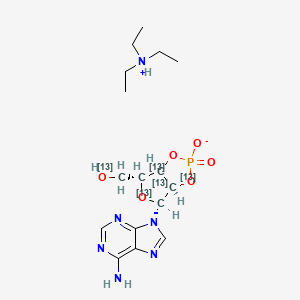
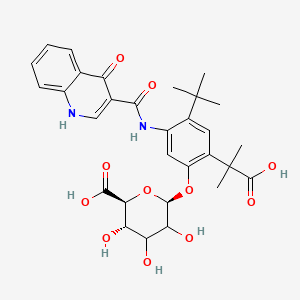
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

